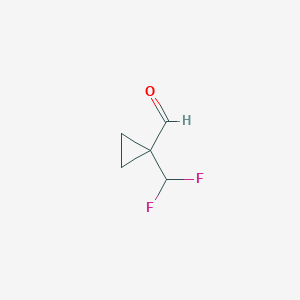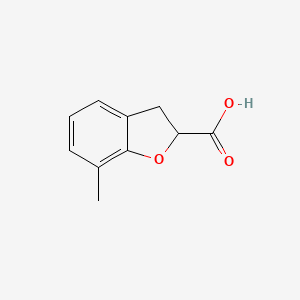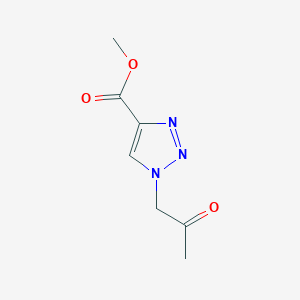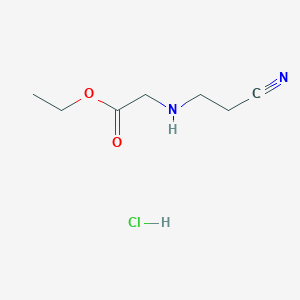
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride
描述
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is an organic compound primarily employed as a versatile building block in organic synthesis. It is a derivative of glycine, the simplest amino acid, featuring a cyanoethyl group attached to the nitrogen atom. This modification allows for further chemical transformations, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride typically involves the reaction of glycine ethyl ester with acrylonitrile in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: 40-65°C
Solvent: Anhydrous ethanol
Catalyst: Ammonia gas to maintain pH 8-8.5
Reaction Time: 2 hours at 70°C for the final step.
Industrial Production Methods
In industrial settings, the production process is scaled up to ensure high yield and purity. The process involves:
Mixing: Chloracetic acid, urotropine, and anhydrous ethanol are mixed in a reactor.
Ammonia Gas Addition: Ammonia gas is introduced to maintain the pH and control the reaction temperature.
Hydrochloric Acid Addition: Hydrochloric acid in anhydrous ethanol is added to form the hydrochloride salt.
Filtration and Crystallization: The reaction mixture is filtered to remove ammonium chloride, and the filtrate is cooled to crystallize the product.
化学反应分析
Types of Reactions
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted glycine derivatives.
Hydrolysis: Glycine and its derivatives.
Reduction: Ethyl 2-aminoacetate hydrochloride.
科学研究应用
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of amino acid derivatives and their biological functions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through various chemical transformations:
Nucleophilic Substitution: The cyanoethyl group acts as a nucleophile, participating in substitution reactions.
Hydrolysis: The ester group undergoes hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.
Reduction: The cyano group is reduced to form primary amines, which are key intermediates in many synthetic processes.
相似化合物的比较
Similar Compounds
Glycine Ethyl Ester Hydrochloride: Similar structure but lacks the cyanoethyl group.
Ethyl Glycinate Hydrochloride: Another derivative of glycine with different functional groups
Uniqueness
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride is unique due to the presence of the cyanoethyl group, which allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable intermediate in organic synthesis and various industrial applications.
属性
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNVDYKJCGRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
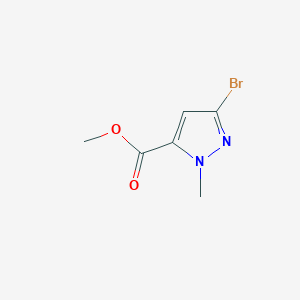
![7-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1530750.png)
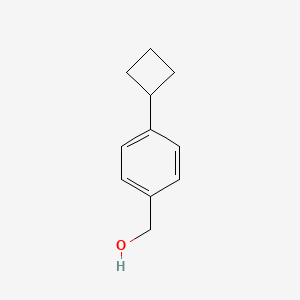
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)



